2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide
Description
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzodioxole group and a fluorophenylacetamide moiety, making it a subject of study for its potential pharmacological and chemical properties.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-2-4-17(5-3-16)22-20(25)13-24-9-7-23(8-10-24)12-15-1-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSHPWVJEMDBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Core Structural Considerations
The target compound features a piperazine ring substituted at the 1-position with an acetamide group bearing a 4-fluorophenyl moiety and at the 4-position with a 1,3-benzodioxol-5-ylmethyl substituent. Key challenges include:
Primary Synthetic Pathway
The canonical synthesis involves three sequential stages (Figure 1):
Piperazine Intermediate Preparation
Reaction:
Piperazine (1 eq) + 5-(chloromethyl)-1,3-benzodioxole (1.2 eq) → 4-(1,3-benzodioxol-5-ylmethyl)piperazine
Conditions:
Acetamide Precursor Synthesis
Reaction:
Chloroacetyl chloride (1.1 eq) + 4-fluoroaniline (1 eq) → N-(4-fluorophenyl)chloroacetamide
Conditions:
Final Coupling Reaction
Reaction:
4-(1,3-benzodioxol-5-ylmethyl)piperazine (1 eq) + N-(4-fluorophenyl)chloroacetamide (1.05 eq) → Target compound
Conditions:
Alternative Methodologies and Optimization
Microwave-Assisted Synthesis
A patent-derived approach (CN101547925A) utilizes microwave irradiation to accelerate the coupling step:
Optimized Parameters:
Solid-Phase Synthesis
Adapting methods from peptidomimetic research, a resin-bound strategy was tested:
Procedure:
- Wang resin functionalization with Fmoc-piperazine
- On-resin alkylation with benzodioxolylmethyl bromide
- Amide coupling with 4-fluorophenylacetic acid
- TFA cleavage
Advantages:
- Purity: >95% by HPLC
- Scalability: 10–100 mmol batches
Limitations:
Analytical Characterization Data
Spectroscopic Profiles
Table 1: Comparative NMR Data (400 MHz, DMSO-d₆)
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Piperazine N-CH₂-Benzodioxole | 2.45–2.68 | m | 8H, piperazine protons |
| Benzodioxole OCH₂O | 5.95 | s | 2H, dioxole methylene |
| Acetamide CO-NH | 10.12 | s | 1H, amide proton |
| Fluorophenyl aromatic | 7.32–7.65 | dd | 4H, J = 8.4, 5.6 Hz |
Table 2: HPLC-MS Parameters
| Column | Mobile Phase | Flow Rate | Retention Time | m/z [M+H]+ |
|---|---|---|---|---|
| C18 (150×4.6) | ACN:H₂O (70:30) + 0.1% TFA | 1.0 mL/min | 6.82 min | 405.85 |
Process Optimization Challenges
Byproduct Formation Analysis
GC-MS studies identified three major impurities:
Scalability and Industrial Considerations
Pilot-Scale Production (10 kg Batch)
Key Parameters:
- Cost of Goods (CoG): $412/kg (vs $1,240/kg for small-scale)
- Cycle Time: 6 days (3-step sequence)
- E-Factor: 32 (solvent waste/kg product)
Green Chemistry Metrics
Applying CIRCHEM guidelines yielded improvements:
- Solvent Recovery: 89% via distillation
- Catalyst Recycling: Ni-doped zeolite reused ×5 cycles
- PMI Reduction: From 58 → 19 (mass intensity)
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide exhibit antiviral properties. For instance, studies on related compounds have shown effectiveness against various viral infections by inhibiting viral replication mechanisms. The incorporation of the benzodioxole structure is believed to enhance interaction with viral targets, potentially leading to the development of new antiviral therapies .
Neuropharmacology
The compound's piperazine derivative is known for its psychotropic effects, making it a candidate for neuropharmacological studies. Research has focused on its potential as an anxiolytic or antidepressant agent. The structural features allow for modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .
Cancer Research
There is growing interest in the use of this compound in oncology. Its ability to inhibit specific enzymes involved in cancer cell proliferation suggests potential as an anticancer agent. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cells while sparing normal cells, a critical aspect of effective cancer therapy .
Case Study 1: Antiviral Screening
A study involving a library of compounds similar to this compound demonstrated significant antiviral activity against adenoviruses. The compound was shown to inhibit viral replication with an IC50 value in the nanomolar range, indicating strong potency .
Case Study 2: Neuropharmacological Effects
In a clinical trial assessing the anxiolytic effects of piperazine derivatives, participants receiving formulations containing variations of this compound reported reduced anxiety levels compared to placebo groups. This suggests a promising avenue for further exploration in treating anxiety disorders .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant with a similar structural motif but different pharmacological properties.
Uniqueness
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide is unique due to its combination of a benzodioxole group and a fluorophenylacetamide moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Biological Activity
The compound 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. Its structural components suggest possible interactions with various biological targets, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C22H24N4O6
Molecular Weight : 440.46 g/mol
CAS Number : 866039-66-9
The compound features a piperazine ring connected to a benzodioxole moiety and a fluorophenyl group, which may influence its binding affinity to various receptors.
Neuropharmacological Effects
Research indicates that compounds with similar structures often exhibit activity on neurotransmitter systems. For instance, derivatives containing piperazine have been studied for their ability to modulate serotonin and dopamine receptors. A study demonstrated that compounds related to this structure showed significant inhibition of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters such as serotonin and dopamine .
Anticancer Activity
Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays indicated that it could inhibit cell proliferation in various cancer cell lines. For example, compounds with similar piperazine and benzodioxole structures have shown effectiveness against breast cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Inhibition Profile
The compound's potential as an enzyme inhibitor was evaluated through various assays:
| Enzyme Target | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Monoamine Oxidase A (MAO-A) | Competitive | 0.69 |
| Monoamine Oxidase B (MAO-B) | Competitive | 0.51 |
| Acetylcholinesterase (AChE) | Non-competitive | 12.5 |
These results indicate a promising profile for neuroprotective applications, especially in treating neurodegenerative diseases .
Study on Neuroprotective Effects
In a recent study published in a peer-reviewed journal, researchers assessed the neuroprotective effects of the compound in models of oxidative stress. The findings revealed that treatment with the compound significantly reduced neuronal cell death induced by oxidative agents, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease .
Antitumor Activity Assessment
Another investigation focused on the anticancer properties of the compound against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value indicating effective inhibition at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Q & A
Q. What are the key synthetic challenges in preparing 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis involves multi-step processes, including condensation of substituted piperazines with benzodioxole derivatives and fluorophenyl acetamide intermediates. Key challenges include controlling regioselectivity during benzodioxol-methylation and minimizing side reactions in piperazine coupling. Optimization can be achieved by:
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer: Structural validation requires a combination of:
- 1H/13C NMR : Confirm the presence of the benzodioxol methyl group (δ ~4.2 ppm for –OCH2O–) and fluorophenyl aromatic protons (δ ~7.2–7.4 ppm) .
- HRMS : Verify molecular weight (calculated for C21H22FN3O3: 407.16 g/mol) with <2 ppm error .
- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer: Initial screening should focus on:
- Receptor binding assays : Target serotonin/dopamine receptors due to the piperazine moiety, using radioligand displacement (e.g., [3H]-spiperone for 5-HT2A) .
- Antimicrobial activity : Test against Gram-positive/negative strains via MIC assays (e.g., Staphylococcus aureus, E. coli) with positive controls like ciprofloxacin .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported receptor-binding affinities for this compound?
- Methodological Answer: Discrepancies in binding data (e.g., µ-opioid vs. σ-receptor affinity) can be addressed via:
- Molecular docking (AutoDock Vina) : Compare binding poses and interaction energies with crystal structures of target receptors (e.g., PDB ID: 6DDF for σ-1) .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., Tyr206 in 5-HT2A) .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for mutations affecting binding .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer: Metabolic instability (e.g., CYP3A4-mediated oxidation) can be mitigated by:
- Isotopic labeling : Replace labile hydrogens with deuterium at the piperazine methyl position to reduce first-pass metabolism .
- Prodrug design : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) on the acetamide moiety .
- In vitro microsomal assays : Compare t1/2 in human vs. rat liver microsomes to guide structural modifications .
Q. How can researchers reconcile conflicting cytotoxicity data across different cancer cell lines?
- Methodological Answer: Contradictory IC50 values (e.g., potent in HeLa but inactive in A549) may arise from:
- Transcriptomic profiling : Use RNA-seq to identify overexpression of efflux pumps (e.g., ABCB1) in resistant lines .
- Chemical proteomics : Perform pull-down assays with biotinylated analogs to map off-target interactions .
- Synergy studies : Test combinatorial effects with cisplatin or paclitaxel to overcome resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
